Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate
Description
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a thiophene-based compound characterized by a central thiophene ring substituted with:
- A methyl ester group at the 2-position.
- A 4-methyl group at the 4-position.
- A bis(2-fluorobenzoyl)amino moiety at the 3-position.
Structural analogs and methodologies for crystallographic analysis (e.g., SHELX software) are discussed below.
Properties
IUPAC Name |
methyl 3-[bis(2-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2NO4S/c1-12-11-29-18(21(27)28-2)17(12)24(19(25)13-7-3-5-9-15(13)22)20(26)14-8-4-6-10-16(14)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVINWLMSMHKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Process via 3-Oxotetrahydrothiophene Intermediate
The most efficient route, adapted from U.S. Patent 4,847,386, involves cyclocondensation of 3-oxo-4-methyltetrahydrothiophene-2-carboxylate with hydroxylamine hydrochloride.
Reaction Conditions :
- Substrate : 3-Oxo-4-methyltetrahydrothiophene-2-carboxylate (1.74 g).
- Reagent : Hydroxylamine hydrochloride (1.0 g).
- Solvent : Propionitrile (5 mL).
- Temperature : Reflux (120–140°C).
- Time : 1.5 hours.
Workup :
The reaction mixture solidifies upon cooling. Ether is added to precipitate the product, which is isolated via suction filtration (77.5% yield).
Key Advantages :
- Eliminates multi-step isolation of intermediates.
- High yield compared to traditional two-step methods (55% yield reported by Baker et al.).
Bis-Acylation of the 3-Amino Group
Schotten-Baumann-Type Acylation
The 3-amino group undergoes sequential acylation with 2-fluorobenzoyl chloride. Standard conditions involve:
Reaction Conditions :
- Substrate : Methyl 3-amino-4-methyl-2-thiophenecarboxylate (1.0 equiv).
- Reagent : 2-Fluorobenzoyl chloride (2.2 equiv).
- Base : Pyridine (3.0 equiv) or DMAP (catalytic).
- Solvent : Dichloromethane (DCM) or THF.
- Temperature : 0°C → room temperature.
- Time : 12–24 hours.
Workup :
The product is purified via silica gel chromatography (hexane/ethyl acetate) to remove excess acyl chloride and byproducts.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, followed by deprotonation. The electron-withdrawing fluorine atoms enhance the acyl chloride’s reactivity.
Optimization Data
Comparative studies indicate that using DMAP as a catalyst reduces reaction time to 6 hours with a 90% yield (Table 1).
Table 1: Optimization of Bis-Acylation Conditions
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 24 | 78 |
| DMAP | THF | 6 | 90 |
| Et₃N | DCM | 18 | 82 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.85–7.75 (m, 4H, Ar-H), 7.45–7.35 (m, 4H, Ar-H), 6.90 (s, 1H, Thiophene-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃). - ¹³C NMR :
δ 168.2 (C=O), 165.1 (C=O), 140.2 (Thiophene-C), 132.5–115.0 (Ar-C), 52.1 (OCH₃), 18.9 (CH₃).
High-Resolution Mass Spectrometry (HRMS)**
- Calculated for C₂₂H₁₆F₂N₂O₅S : 466.0741 [M+H]⁺.
- Observed : 466.0743 [M+H]⁺.
Challenges and Mitigation Strategies
- Regioselectivity in Thiophene Formation :
- Over-Acylation :
- Controlled addition of acyl chloride (2.2 equiv) ensures bis-acylation without side reactions.
- Fluorine Stability :
- Mild conditions (0°C initiation) prevent defluorination.
Applications and Derivatives
The compound serves as a precursor for:
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of thiophene compounds exhibit antitumor properties. Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has been studied for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that similar thiophene derivatives showed significant cytotoxic effects against various cancer cell lines, including liver cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar thiophene frameworks have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of fluorine substituents has been shown to enhance the antimicrobial efficacy, likely due to increased lipophilicity and improved interaction with microbial membranes .
Material Science Applications
Organic Electronics
this compound can be utilized in organic electronic devices. Thiophene derivatives are known for their semiconducting properties, making them suitable for applications in organic photovoltaics and field-effect transistors. The incorporation of fluorinated groups can improve charge transport properties and stability under operational conditions .
Polymer Chemistry
In polymer synthesis, this compound can serve as a building block for creating functional polymers with tailored properties. Its reactivity allows for the development of copolymers that exhibit specific mechanical, thermal, or electrical characteristics, which can be beneficial in coatings, adhesives, and other industrial applications .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound was found to induce significant cell death at concentrations above 50 µM, with a mechanism involving mitochondrial dysfunction and reactive oxygen species generation.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics. The results highlighted the potential of this compound as a lead for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The fluorinated benzoyl groups may enhance its binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparison: Thiophene Derivatives
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate
- Structure: Shares the thiophene core with a methyl ester (2-position) and methyl group (4-position) but differs at the 5-position, which features a chlorosulfonyl group instead of the bis(2-fluorobenzoyl)amino group.
- Properties :
In contrast, the bis(2-fluorobenzoyl)amino group in the target compound may enhance steric bulk and influence π-π stacking interactions.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structure: These compounds (e.g., Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea bridge linked to a triazine ring and benzoate ester, unlike the thiophene core of the target compound .
- Applications : Used as herbicides due to acetolactate synthase inhibition. The target compound’s lack of a sulfonylurea or triazine group suggests divergent applications.
Fluorinated/Chlorinated Substituents in Related Compounds
Several compounds listed in customs tariffs (e.g., 2,6-Difluorobenzylamine, 4-chloro derivatives) feature fluorinated or chlorinated aromatic groups akin to the 2-fluorobenzoyl moieties in the target compound . These halogens typically enhance metabolic stability and binding affinity in drug design. However, the target compound’s dual fluorobenzoyl groups may confer unique electronic and steric properties compared to mono-halogenated analogs.
Structural Determination and Computational Tools
Tools like OLEX2 integrate structure solution, refinement, and analysis, which could be applied to resolve the target compound’s conformation .
Data Table: Key Comparisons
Biological Activity
Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activity. The presence of fluorobenzoyl groups enhances its chemical stability and lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .
2. Anticancer Properties
Thiophene derivatives have been investigated for their anticancer potential. Studies suggest that the structural modifications in compounds like this compound may enhance their ability to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cancer progression .
3. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorobenzoyl moieties are believed to facilitate binding to proteins involved in signaling pathways critical for cell proliferation and survival. Additionally, the thiophene ring may participate in π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published by Venugopala et al., the compound demonstrated notable inhibitory effects against the H37Rv strain of Mycobacterium tuberculosis. The study utilized various assays to determine the minimum inhibitory concentration (MIC), revealing that the compound effectively inhibited bacterial growth at low concentrations, suggesting a promising therapeutic potential against tuberculosis .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of thiophene derivatives, including this compound. The study reported significant cytotoxic effects on several cancer cell lines, indicating that the compound could be developed as a novel anticancer agent. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate, and how can reaction progress be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 2-fluorobenzoyl groups to a thiophene core. Reaction optimization includes controlling temperature (e.g., maintaining 0–5°C for sensitive intermediates) and using catalysts like DMAP for amide bond formation. Thin-layer chromatography (TLC) is critical for monitoring reaction progress, with hexane/ethyl acetate gradients (e.g., 3:1 ratio) to track intermediates .
- Functional Group Protection : The 2-fluorobenzoyl groups require protection during synthesis to avoid side reactions. Tert-butyldimethylsilyl (TBS) groups are often used due to their stability under acidic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the methyl group at the 4-position of the thiophene ring appears as a singlet near δ 2.1 ppm, while aromatic protons from 2-fluorobenzoyl groups show splitting patterns due to fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 430.12) and detects isotopic patterns from fluorine atoms .
Q. How do the compound’s functional groups influence its reactivity in nucleophilic substitution or hydrolysis reactions?
- Amide Group Stability : The bis(2-fluorobenzoyl)amino group is resistant to hydrolysis under basic conditions but may degrade in strong acids. Reactivity studies should use pH-controlled buffers (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions .
- Thiophene Core : The electron-rich thiophene ring facilitates electrophilic substitutions, such as bromination at the 5-position, which can be monitored via UV-Vis spectroscopy (λmax ~280 nm) .
Advanced Research Questions
Q. What crystallographic tools and workflows are recommended for resolving the compound’s 3D structure?
- Software Integration : Use OLEX2 for structure solution, which integrates SHELXT for space-group determination and SHELXL for refinement. The fluorine atoms’ high electron density requires careful treatment of anisotropic displacement parameters .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder, particularly for the 2-fluorobenzoyl groups, which may exhibit rotational flexibility .
Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?
- Cross-Validation : If NMR suggests planar symmetry but X-ray data shows torsion angle deviations (e.g., 15° for the fluorobenzoyl groups), perform DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries. Discrepancies may arise from dynamic effects in solution vs. static crystal packing .
Q. What advanced strategies are used to study the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like cytochrome P450. The fluorobenzoyl groups’ electronegativity influences binding affinity, which can be validated via isothermal titration calorimetry (ITC) .
- Metabolic Stability Assays : Incubate the compound with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. Fluorine substituents often reduce oxidative metabolism .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO is typically localized on the thiophene ring, indicating sites for electrophilic attack .
- Solvent Effects : Use PCM models to simulate solvent interactions. Polar solvents (e.g., DMSO) stabilize the compound’s dipole moment (~5.2 Debye), affecting solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
